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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a competitive radioligand binding assay

to determine the binding affinity of the small molecule antagonist, UCB-35625, for the human

C-C chemokine receptor 3 (CCR3). This assay is fundamental for characterizing the interaction

of UCB-35625 and other potential antagonists with the CCR3 receptor, a key target in

inflammatory and allergic diseases.

Introduction
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a

crucial role in the recruitment of eosinophils, basophils, and Th2 lymphocytes to sites of

inflammation. Its activation by chemokines such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and

eotaxin-3 (CCL26) is implicated in the pathophysiology of allergic conditions like asthma and

atopic dermatitis. UCB-35625 is a known antagonist of CCR3 and CCR1, making it a valuable

tool for studying the pharmacology of these receptors and a potential therapeutic agent.

This document outlines a competitive binding assay, a robust method to determine the affinity

(Ki) of an unlabeled compound (UCB-35625) by measuring its ability to displace a radiolabeled

ligand ([¹²⁵I]CCL11) from the CCR3 receptor.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15548528?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize typical quantitative data obtained from a competitive

radioligand binding assay for UCB-35625 with CCR3.

Table 1: Radioligand Characteristics

Parameter Value

Radioligand [¹²⁵I]CCL11 (human, recombinant)

Specific Activity ~2200 Ci/mmol

Concentration 0.1 nM (~Kd)

Supplier PerkinElmer, or equivalent

Table 2: Experimental Conditions

Parameter Condition

Receptor Source
Membranes from HEK293 or CHO cells stably

expressing human CCR3

Protein Concentration 10-20 µg per well

Assay Buffer
25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5

mM MgCl₂, 0.5% BSA, pH 7.4

Incubation Temperature 25°C (Room Temperature)

Incubation Time 60 minutes

Assay Volume 200 µL

Non-specific Binding 1 µM unlabeled CCL11

Competitor (Test Compound)
UCB-35625 (10-point concentration curve, e.g.,

0.1 nM to 10 µM)

Table 3: Binding Affinity Data for UCB-35625
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Parameter Value

IC₅₀ 93.8 nM[1]

Kᵢ (calculated) See Data Analysis section

Note: The IC₅₀ value is sourced from a chemotaxis inhibition assay, which is a functional assay.

The Kᵢ from a direct binding assay would provide a more direct measure of binding affinity and

may differ.

Experimental Protocols
Preparation of Cell Membranes Expressing CCR3
This protocol describes the preparation of crude membrane fractions from cultured cells

overexpressing human CCR3.

Materials:

HEK293 or CHO cells stably transfected with human CCR3

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with

protease inhibitors (e.g., cOmplete™, Roche) immediately before use.

Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose.

Dounce homogenizer or equivalent

High-speed refrigerated centrifuge

Procedure:

Culture cells to ~90% confluency.

Harvest cells by scraping into ice-cold PBS.

Pellet cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
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Wash the cell pellet once with ice-cold PBS and centrifuge again.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Homogenize the cell suspension with a Dounce homogenizer (10-20 strokes) on ice.

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken

cells.

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to

pellet the membranes.

Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

Determine the protein concentration using a BCA or Bradford assay.

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay
This protocol details the steps for performing the competitive binding assay using the prepared

cell membranes.

Materials:

CCR3-expressing cell membranes

[¹²⁵I]CCL11 radioligand

UCB-35625

Unlabeled CCL11 (for non-specific binding)

Assay Buffer (as described in Table 2)

96-well microplates

Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine)
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Filtration apparatus (cell harvester)

Scintillation fluid

Microplate scintillation counter

Procedure:

Prepare serial dilutions of UCB-35625 in Assay Buffer. A typical concentration range would

be from 0.1 nM to 10 µM.

In a 96-well plate, add the following components in triplicate for each condition:

Total Binding: 50 µL Assay Buffer + 50 µL [¹²⁵I]CCL11 + 100 µL membrane suspension.

Non-specific Binding (NSB): 50 µL unlabeled CCL11 (final concentration 1 µM) + 50 µL

[¹²⁵I]CCL11 + 100 µL membrane suspension.

Competition Binding: 50 µL UCB-35625 dilution + 50 µL [¹²⁵I]CCL11 + 100 µL membrane

suspension.

Incubate the plate at 25°C for 60 minutes with gentle agitation.

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats

using a cell harvester.

Wash the filters three times with 200 µL of ice-cold Assay Buffer (without BSA).

Dry the filter mats.

Add scintillation fluid to each filter spot and count the radioactivity in a microplate scintillation

counter.

Data Analysis
Calculate the mean counts per minute (CPM) for each set of triplicates.

Determine Specific Binding:
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Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

For the competition assay, express the data as a percentage of specific binding at each

concentration of UCB-35625:

% Specific Binding = [(CPM at given UCB-35625 conc. - NSB) / (Total Binding - NSB)] x

100.

Plot the % Specific Binding against the log concentration of UCB-35625.

Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-

response curve and determine the IC₅₀ value (the concentration of UCB-35625 that inhibits

50% of the specific binding of [¹²⁵I]CCL11).

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation. This equation corrects

the IC₅₀ for the concentration and affinity of the radioligand used in the assay.[2][3]

Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

Where:

[L] is the concentration of the radioligand ([¹²⁵I]CCL11).

Kₑ is the equilibrium dissociation constant of the radioligand for CCR3. This should be

determined independently via a saturation binding experiment.
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Caption: CCR3 Signaling Pathway.
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Caption: Radioligand Binding Assay Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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